molecular formula C17H15NO B13967400 3-Benzyloxynaphthalen-2-ylamine

3-Benzyloxynaphthalen-2-ylamine

Katalognummer: B13967400
Molekulargewicht: 249.31 g/mol
InChI-Schlüssel: YWSITNKCZVAVCM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Benzyloxynaphthalen-2-ylamine is an organic compound that belongs to the class of naphthylamines It features a naphthalene ring system substituted with a benzyloxy group at the 3-position and an amine group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyloxynaphthalen-2-ylamine typically involves the following steps:

    Starting Materials: The synthesis begins with naphthalene derivatives, such as 2-naphthol and benzyl chloride.

    Formation of Benzyloxy Group: The benzyloxy group is introduced by reacting 2-naphthol with benzyl chloride in the presence of a base, such as potassium carbonate, under reflux conditions.

    Amination: The resulting 3-benzyloxynaphthalene is then subjected to amination using ammonia or an amine source under suitable conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-Benzyloxynaphthalen-2-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as naphthylamines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of substituted naphthylamines.

Wissenschaftliche Forschungsanwendungen

3-Benzyloxynaphthalen-2-ylamine has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex aromatic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-Benzyloxynaphthalen-2-ylamine involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, leading to changes in cellular processes. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Naphthylamine: A structurally similar compound with an amine group at the 2-position of the naphthalene ring.

    3-Benzyloxypyridin-2-amine: Another compound with a benzyloxy group and an amine group, but with a pyridine ring instead of a naphthalene ring.

Uniqueness

3-Benzyloxynaphthalen-2-ylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzyloxy group and an amine group on the naphthalene ring makes it a versatile compound for various applications in research and industry.

Eigenschaften

Molekularformel

C17H15NO

Molekulargewicht

249.31 g/mol

IUPAC-Name

3-phenylmethoxynaphthalen-2-amine

InChI

InChI=1S/C17H15NO/c18-16-10-14-8-4-5-9-15(14)11-17(16)19-12-13-6-2-1-3-7-13/h1-11H,12,18H2

InChI-Schlüssel

YWSITNKCZVAVCM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)COC2=CC3=CC=CC=C3C=C2N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.